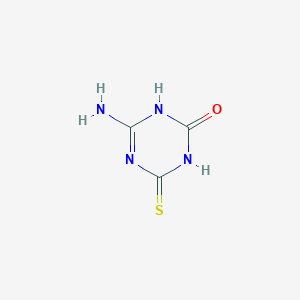

4-amino-6-mercapto-1,3,5-triazin-2(5H)-one

Description

Overview of 1,3,5-Triazine (B166579) Heterocycles in Contemporary Organic Chemistry

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. wikipedia.org This core structure is the foundation for a vast array of derivatives that have found extensive applications in various fields of chemistry and industry. researchgate.netbenthamdirect.com Historically, 1,3,5-triazine derivatives have been utilized as complexation agents in analytical chemistry, as components of multi-step redox systems in electrochemistry, and as pesticides and herbicides in agriculture. researchgate.netbenthamdirect.com

In recent years, there has been a significant resurgence of interest in these compounds. researchgate.netbenthamdirect.com They are now employed as templates in multidimensional crystal engineering for the creation of nanometer-sized oligonuclear coordination compounds, as scaffolds in combinatorial chemistry for the development of new therapeutics, and as building blocks in peptidomimetics. researchgate.netbenthamdirect.com The facile preparation of a wide range of 1,3,5-triazine-based compounds, often starting from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), has contributed to their popularity. researchgate.net The synthesis typically involves sequential nucleophilic aromatic substitution reactions with various nucleophiles such as alcohols, amines, and thiols. researchgate.net Furthermore, the 1,3,5-triazine ring can undergo ring-opening reactions under the influence of nucleophilic reagents, acting as a precursor for other heterocyclic systems. researchgate.net

Fundamental Structural Features and Electronic Characteristics of 1,3,5-Triazine Derivatives

The 1,3,5-triazine ring is a planar, aromatic system. Its derivatives can exhibit a range of structural and electronic properties depending on the nature of the substituents attached to the triazine core. The presence of three electronegative nitrogen atoms in the ring significantly influences its electronic characteristics, making it an electron-deficient system. This electron deficiency is a key factor in the reactivity of the triazine ring, particularly its susceptibility to nucleophilic attack.

The geometry and electronic structure of 1,3,5-triazine derivatives have been investigated using computational methods such as density functional theory (DFT). researchgate.net These studies have provided insights into the stability of different isomers and the nature of non-valence interactions, such as those between nitro group oxygen atoms and triazine ring carbon atoms in nitromethyl derivatives. researchgate.net The conformational mobility of trisubstituted 1,3,5-triazines has also been a subject of study, with findings indicating the existence of different conformers in solution, such as symmetric "propeller" and asymmetric forms. mdpi.com The barriers to rotation around the C(triazine)-N bond have been measured and calculated, providing a deeper understanding of their dynamic behavior. mdpi.com

Academic Importance of Amino, Mercapto, and Oxo Functionalizations within Triazine Scaffolds

The introduction of amino, mercapto (thiol), and oxo (or hydroxy) functional groups onto the 1,3,5-triazine scaffold dramatically expands the chemical space and potential applications of these compounds. These functional groups can act as hydrogen bond donors and acceptors, which is crucial for supramolecular assembly and molecular recognition. chim.it

Amino groups are important for a variety of reasons. They can participate in hydrogen bonding, act as nucleophiles in further synthetic transformations, and are often key components of biologically active molecules. chim.itnih.gov The presence of amino groups can also influence the electronic properties of the triazine ring.

Mercapto groups introduce a site for S-alkylation, oxidation, and the formation of metal complexes. tandfonline.comresearchgate.net The thione-thiol tautomerism is a significant feature of mercapto-substituted triazines, influencing their reactivity and structure.

Oxo/hydroxy groups lead to keto-enol tautomerism, which can significantly affect the compound's chemical and physical properties. These groups are also important for biological activity and for forming hydrogen-bonded networks. acs.org

The combination of these functional groups on a single triazine ring, as seen in 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one, creates a multifunctional molecule with a rich and complex chemistry. The interplay of these groups can lead to interesting tautomeric equilibria and a variety of potential reaction pathways. nih.govresearchgate.net

Contextualizing this compound within Current Triazine Research Paradigms

This compound, and its derivatives, are part of a broader class of substituted triazines that are of significant interest in medicinal and agricultural chemistry. google.comresearchgate.net Research into triazine derivatives is often driven by the search for new compounds with specific biological activities. researchgate.netbohrium.com The synthesis of new triazine derivatives is a key area of focus, with various methods being developed to create diverse libraries of compounds for screening. tandfonline.comresearchgate.net

The study of compounds like this compound fits within the paradigm of developing multifunctional molecules where the combination of different functional groups leads to unique properties. The presence of amino, mercapto, and oxo groups provides multiple points for modification and interaction, making it a versatile scaffold for further chemical exploration.

Comprehensive Research Scope and Objectives for this compound

The primary research objective for a compound like this compound is to fully characterize its chemical and physical properties. This includes a thorough investigation of its synthesis, reactivity, and structural features.

Key Research Objectives:

Synthesis: Developing efficient and scalable synthetic routes to this compound and its derivatives. google.comchemicalbook.comprepchem.com

Structural Characterization: Utilizing spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to elucidate the precise structure and conformation of the molecule, including the dominant tautomeric forms in different states.

Reactivity Studies: Exploring the chemical reactivity of the different functional groups, including alkylation, acylation, and condensation reactions, to synthesize new derivatives with potentially enhanced properties. researchgate.net

Tautomerism Investigation: A detailed study of the tautomeric equilibria (thione-thiol and keto-enol) in both solution and the solid state using experimental and computational methods. nih.govmdpi.comresearchgate.net

Below is a data table summarizing some of the known properties of a related compound, 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one, which can serve as a reference for the type of data sought for the title compound.

| Property | Value for 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one | Reference |

|---|---|---|

| CAS Number | 33509-43-2 | sigmaaldrich.com |

| Molecular Formula | C7H12N4OS | sigmaaldrich.com |

| Molecular Weight | 200.26 g/mol | sigmaaldrich.com |

| Melting Point | 212-214 °C | prepchem.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8 °C | lab-chemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-sulfanylidene-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGNCAQCZPMJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=S)NC(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for 4 Amino 6 Mercapto 1,3,5 Triazin 2 5h One and Its Analogues

Retrosynthetic Analysis of the 1,3,5-Triazin-2(5H)-one Core

Retrosynthetic analysis of the 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one core suggests that the most logical approach for its construction is through a cyclocondensation strategy. The triazine ring is a six-membered heterocycle with alternating carbon and nitrogen atoms. The presence of amino, mercapto, and oxo substituents points toward key precursor molecules that can provide these functionalities.

A primary disconnection can be made across the N1-C6, C4-N5, and C2-N3 bonds, breaking the ring into three conceptual fragments. This suggests a convergent synthesis from three one-carbon/one-nitrogen units or, more practically, a stepwise condensation of larger building blocks. A more feasible retrosynthetic pathway involves disconnecting the ring to reveal precursors such as a substituted biguanide (B1667054) and a carbonyl or thiocarbonyl source. For the target molecule, a key precursor could be guanylthiourea (B104047) (dithiobiuret), which contains the N-C(S)-N-C(N)-N backbone. Condensation of this precursor with a suitable one-carbon electrophile, such as phosgene (B1210022) or a chloroformate ester, could theoretically lead to the desired triazinone ring structure. This approach highlights the importance of cyclocondensation reactions in forming the heterocyclic core.

Established and Emerging Synthetic Approaches to Substituted 1,3,5-Triazines

The synthesis of substituted 1,3,5-triazines, also known as s-triazines, is dominated by two primary strategies: the sequential substitution of a pre-formed triazine ring and the construction of the ring via cyclization reactions. nih.gov

Nucleophilic Aromatic Substitution on Activated Cyanuric Chloride Derivatives

The most common and practical method for synthesizing asymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govmdpi.com This method's utility stems from the decreasing reactivity of the chlorine atoms with each successive substitution, which allows for controlled, stepwise reactions by carefully managing the reaction temperature. mdpi.com

The high reactivity of the first chlorine atom allows for its substitution at low temperatures, typically around 0°C. The second chlorine is less reactive and generally requires ambient or slightly elevated temperatures (room temperature) for substitution. The final chlorine atom is the most difficult to replace and necessitates higher temperatures, often at the boiling point of the solvent, to achieve a reaction. mdpi.com This temperature-dependent reactivity allows for the introduction of three different nucleophiles in a controlled manner, leading to a wide variety of mono-, di-, and trisubstituted triazine derivatives. nih.gov Emerging approaches have utilized microwave irradiation to accelerate the third substitution step, reducing reaction times and often improving yields. mdpi.com

Table 1: Temperature-Dependent Nucleophilic Substitution of Cyanuric Chloride

| Substitution Step | Typical Reaction Temperature | Relative Reactivity |

|---|---|---|

| First Chlorine Atom | 0 °C | High |

| Second Chlorine Atom | Room Temperature (~20-25 °C) | Medium |

| Third Chlorine Atom | Elevated Temperature (Reflux) | Low |

Cyclocondensation Reactions in 1,3,5-Triazine (B166579) Ring Formation

An alternative to modifying a pre-existing triazine ring is to construct it from acyclic precursors through cyclocondensation reactions. One established method is the cyclotrimerization of nitriles or cyanates, though this often requires harsh conditions and is typically used for preparing symmetrically substituted triazines.

More versatile methods involve the condensation of multiple components. For instance, reactions of ortho-substituted anilines with cyanoguanidine can lead to cyclization, forming guanidino-heterocycles. nih.gov Similarly, reactions involving biguanide derivatives are central to forming the triazine core. The reaction of amines with N-substituted N¹-cyano-S-methylisothiourea precursors can form N-substituted cyanoguanidines, which can then be further reacted to build the triazine ring. nih.gov Three-component reactions, such as those involving aldehydes, hydrazides, and other reagents, have also been developed to synthesize various triazine derivatives, demonstrating the flexibility of the cyclocondensation approach. researchgate.net

Targeted Synthetic Routes for this compound and Related Precursors

While numerous synthetic routes exist for 1,2,4-triazine (B1199460) isomers chemicalbook.comprepchem.comresearchgate.netgoogle.com, the direct, documented synthesis of this compound is not prominently reported in the surveyed literature. However, a plausible synthetic pathway can be proposed based on the established principles of cyclocondensation reactions used for heterocyclic synthesis.

A logical approach would involve the cyclocondensation of guanylthiourea with a one-carbon electrophile capable of forming the C2-oxo functionality. Guanylthiourea provides the necessary N-C(S)-N-C(N)-N backbone for the target molecule. The reaction of guanylthiourea with an acylating agent like diethyl carbonate or ethyl chloroformate in the presence of a base could facilitate ring closure. In this proposed scheme, the base would deprotonate a nitrogen atom in guanylthiourea, initiating a nucleophilic attack on the carbonyl carbon of the electrophile. A subsequent intramolecular condensation and elimination of a leaving group (e.g., ethanol) would lead to the formation of the desired this compound ring system. Careful control of pH and temperature would be critical to favor the desired cyclization over potential side reactions.

Strategic Chemical Modifications and Functionalization Reactions

The synthesized this compound possesses multiple reactive sites, including the exocyclic amino and mercapto groups, as well as the ring nitrogen atoms, allowing for a variety of chemical modifications.

Reactions at the Exocyclic Amino Group (e.g., Acylation, Alkylation)

The exocyclic amino group at the C4 position is a key site for functionalization, enabling the synthesis of a diverse library of derivatives.

Acylation: The amino group can be readily acylated to form the corresponding N-acyl derivatives. This is typically achieved by reacting the parent triazine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This transformation can be used to introduce a wide range of functional groups, altering the compound's steric and electronic properties. A selective approach for synthesizing N-( chemicalbook.comprepchem.comresearchgate.nettriazin-2-yl) amides from ketones via an oxidative C-C bond cleavage has also been reported, offering an alternative route to amide derivatives. nih.govsemanticscholar.org

Alkylation: The exocyclic amino group can also undergo alkylation to yield secondary or tertiary amines. This can be accomplished by reaction with alkyl halides, although this method may lead to over-alkylation. A more controlled method is reductive amination, which involves reacting the amino-triazine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. Additionally, specific methods for the N-alkylation of triazinone rings have been described, such as the reaction of a triazinone salt with an alkyl bromide, which can lead to alkylation on ring nitrogens or exocyclic groups depending on the specific structure and reaction conditions. researchgate.net

Transformations Involving the Mercapto/Thioxo Group (e.g., S-Alkylation, Oxidation, Desulfurization)

The mercapto/thioxo group at the C6 position of the triazine ring is a versatile handle for introducing molecular diversity. This functionality readily undergoes S-alkylation, oxidation, and desulfurization reactions, providing access to a broad spectrum of derivatives.

S-Alkylation:

The sulfur atom of the mercapto group is highly nucleophilic and can be easily alkylated with various electrophiles. This S-alkylation is a cornerstone for the synthesis of many biologically active compounds. For instance, the reaction of this compound analogues with alkyl halides in the presence of a base readily yields the corresponding S-alkylated products. A common procedure involves dissolving the mercaptotriazine in an alkaline solution, followed by the addition of the alkylating agent.

A notable application of S-alkylation is in the synthesis of precursors for fused heterocyclic systems. For example, the reaction of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate leads to the formation of S-alkylated intermediates, which can then be cyclized. mdpi.com

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5-one | Ethyl 2-chloroacetoacetate | Ethyl 2-((4-amino-6-(arylmethyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetate | Base | mdpi.com |

| 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | 4-amino-3-(phenacylthio)-6-methyl-1,2,4-triazin-5(4H)-one | Room Temperature, Methanol | mdpi.com |

Oxidation:

The mercapto group can be oxidized to various oxidation states, most commonly to sulfonic acids. This transformation can significantly alter the physicochemical properties of the molecule, such as its acidity and solubility. The oxidation is typically achieved using strong oxidizing agents like hydrogen peroxide or potassium permanganate. While specific examples for the direct oxidation of this compound are not extensively documented in readily available literature, the general principles of thiol oxidation are applicable. nih.gov The resulting sulfonic acid derivatives can serve as intermediates for further functionalization.

Desulfurization:

The removal of the sulfur atom from the triazine ring can be accomplished through desulfurization reactions, most notably using Raney Nickel. This reaction, known as the Mozingo reduction when applied to thioacetals, replaces the carbon-sulfur bond with a carbon-hydrogen bond. masterorganicchemistry.com This process is useful for obtaining triazine derivatives that lack the sulfur moiety, thereby allowing for the exploration of structure-activity relationships where the presence of the mercapto group is not desired. The reaction typically involves refluxing the mercaptotriazine with an excess of Raney Nickel in a suitable solvent like ethanol (B145695). organicreactions.orgresearchgate.net

Reactivity and Derivatization at the Carbonyl (Oxo) Position

The carbonyl group at the C2 position of the 1,3,5-triazin-2(5H)-one ring exhibits typical ketonic reactivity, although its reactivity can be influenced by the electronic effects of the adjacent nitrogen atoms and other substituents on the ring. While this position is generally less reactive than the mercapto group for nucleophilic attack, it can undergo certain transformations.

Reactions with organometallic reagents, such as Grignard reagents, can potentially lead to the formation of tertiary alcohols after acidic workup. The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbonyl carbon. researchgate.netmasterorganicchemistry.comorganic-chemistry.orgyoutube.com However, the feasibility of such reactions on the this compound system would depend on the compatibility of the Grignard reagent with the other functional groups present, particularly the acidic amino and mercapto protons. Protection of these groups might be necessary to achieve the desired transformation at the carbonyl center.

Detailed studies specifically outlining the derivatization at the carbonyl position of this compound are limited in the reviewed literature, suggesting that derivatization at the mercapto and amino groups is more synthetically accessible and has been more extensively explored.

Annulation Reactions for the Construction of Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are powerful tools for the synthesis of complex heterocyclic systems. The this compound scaffold is an excellent starting material for such transformations, with the mercapto and amino groups serving as key reactive sites for ring closure.

Synthesis of Thiazolo[3,2-b] nih.govresearchgate.netresearchgate.nettriazines:

A common strategy for constructing fused thiazole (B1198619) rings involves the S-alkylation of the mercaptotriazine with a bifunctional electrophile, followed by intramolecular cyclization. For example, the reaction of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate, followed by microwave-assisted intramolecular cyclization, affords 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives in good yields. mdpi.com Similarly, the reaction with phenacyl halides can lead to the formation of triazino[3,4-b] mdpi.comnih.govresearchgate.netthiadiazines. mdpi.com

| Starting Material | Reagent | Fused Product | Conditions | Reference |

| 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones | Ethyl 2-chloroacetoacetate | 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives | Microwave irradiation | mdpi.com |

| 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | 8H-7-aryl-3-methyl-as-triazino[3,4-b] mdpi.comnih.govresearchgate.netthiadiazines | Refluxing methanol | mdpi.com |

Synthesis of Pyrimido[2,1-c] nih.govresearchgate.netresearchgate.nettriazines:

The amino group on the triazine ring can also participate in annulation reactions. For instance, new pyrimido[2,1-c] nih.govresearchgate.netresearchgate.nettriazine-3,4-diones have been synthesized from 6,7-dihydro-2H-pyrimido[2,1-c] nih.govresearchgate.netresearchgate.nettriazine-3,4-dione derivatives. mdpi.com The synthesis of pyrimido[2,1-f] nih.govresearchgate.netresearchgate.nettriazines has also been reported through a multi-step process involving the cyclization of aminomethyl derivatives of thieno[3,2-d]pyrimidines. nih.gov

Synthesis of Pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazines:

The construction of a fused pyrazole (B372694) ring can be achieved through various synthetic routes. Although not starting directly from the title compound, the synthesis of pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.netbenzotriazines and related analogues has been reported, highlighting the potential for such annulations within the broader class of triazines. ambeed.com

Principles and Methodologies of Green Chemistry in Triazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including triazines, to minimize environmental impact and improve efficiency. Key green methodologies in this context include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the use of environmentally benign solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technique has been successfully applied to various steps in triazine chemistry, including S-alkylation and the construction of fused heterocyclic systems. mdpi.commdpi.comijoer.commdpi.com For example, the intramolecular cyclization to form thiazolo[3,2-b]-1,2,4-triazinone derivatives is efficiently promoted by microwave heating. mdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry):

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govresearchgate.netresearchgate.net Sonochemical protocols have been developed for the synthesis of 1,3,5-triazine derivatives, often using water as a solvent, which significantly improves the environmental profile of the synthesis. nih.govresearchgate.netambeed.com One study demonstrated that a sonochemical protocol for triazine synthesis was 13 times "greener" than the classical heating method based on an analysis of the 12 principles of green chemistry. nih.govresearchgate.net

| Green Methodology | Application in Triazine Synthesis | Advantages | References |

| Microwave Irradiation | S-alkylation, Annulation reactions | Reduced reaction times, higher yields, cleaner reactions | mdpi.comnih.govmdpi.comijoer.commdpi.com |

| Ultrasound (Sonochemistry) | Synthesis of triazine derivatives, formation of fused heterocycles | Use of water as a solvent, reduced energy consumption, high yields in short times | nih.govresearchgate.netresearchgate.netambeed.com |

The adoption of these green chemistry principles not only makes the synthesis of this compound and its analogues more sustainable but also aligns with the broader goals of modern chemical research and development.

Tautomerism and Isomerism of 4 Amino 6 Mercapto 1,3,5 Triazin 2 5h One

Thiol-Thione Tautomerism and its Mechanistic Implications on Reactivity

The presence of a mercapto group adjacent to a nitrogen atom in the triazine ring allows for thiol-thione tautomerism. This equilibrium involves the migration of a proton between the sulfur and nitrogen atoms, resulting in two distinct forms: the thiol (or mercapto) form and the thione form.

In the case of 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one, the equilibrium between the 6-mercapto-1,3,5-triazin-2(5H)-one (thiol form) and the 6-thioxo-1,3,5-triazin-2(5H)-one (thione form) is a key determinant of its chemical behavior. Theoretical studies on analogous compounds, such as 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, suggest that the thione form is generally more stable. This preference is often attributed to the greater strength of the C=O and N-H bonds in the thione tautomer compared to the C=N and S-H bonds in the thiol form.

The position of this equilibrium can be influenced by several factors, including the solvent's polarity and the compound's physical state. In many heterocyclic systems, the thione form is favored in the solid state and in neutral solutions.

The mechanistic implications of this tautomerism on reactivity are significant. The thiol form, with its nucleophilic sulfur atom, is prone to reactions such as alkylation and oxidation to disulfides. Conversely, the thione form can exhibit different reactivity patterns, potentially involving the nitrogen or sulfur atoms in various chemical transformations. The predominance of one tautomer over the other will therefore direct the outcome of chemical reactions involving this compound.

Keto-Enol Tautomerism within the Triazin-2(5H)-one Moiety

In addition to thiol-thione tautomerism, the 1,3,5-triazin-2(5H)-one core of the molecule can undergo keto-enol tautomerism. This involves the migration of a proton from a nitrogen atom to the adjacent carbonyl oxygen, resulting in the formation of a hydroxyl group and a carbon-nitrogen double bond within the ring.

The equilibrium between the keto form (triazin-2(5H)-one) and the enol form (2-hydroxy-1,3,5-triazine) is a dynamic process. For most simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium due to the higher thermodynamic stability of the C=O double bond compared to the C=C double bond. However, in heterocyclic systems, factors such as aromaticity and intramolecular hydrogen bonding can influence the stability of the enol tautomer.

Computational studies on related 1,3,5-triazin-2,4(1H,3H)-dione systems have shown that while the keto form is generally more stable, the energy difference between the keto and enol tautomers can be influenced by substituents on the triazine ring. For this compound, the presence of the amino and mercapto/thioxo groups will electronically influence the triazine ring and thus the keto-enol equilibrium.

The reactivity of the molecule is also shaped by this tautomerism. The keto form possesses an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. In contrast, the enol form has a nucleophilic double bond and can react with electrophiles.

Proton Tautomerism Dynamics within the 1,3,5-Triazine (B166579) Ring System

The 1,3,5-triazine ring contains three nitrogen atoms, which provides multiple sites for protonation and deprotonation, leading to a complex network of proton tautomerism. The position of the protons on the ring nitrogens can shift, giving rise to different constitutional isomers.

Computational studies on various 1,3,5-triazine derivatives have been employed to determine the most stable proton tautomers. These studies often reveal that the proton placement is not random and that certain positions are energetically favored. For instance, the presence of an amino group can influence the basicity of the adjacent ring nitrogen atoms, thereby affecting the preferred site of protonation. The interplay between the exocyclic functional groups and the ring nitrogens creates a dynamic system where the proton can be exchanged between different positions. This dynamic behavior is crucial for understanding the molecule's interaction with biological targets and its participation in proton transfer reactions.

Experimental and Computational Methodologies for Tautomeric Equilibria Determination

The elucidation of tautomeric equilibria requires a combination of experimental and computational techniques. Each method provides unique insights into the structure and relative populations of the different tautomeric forms.

Experimental Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the predominant tautomer in solution. Chemical shifts are sensitive to the local electronic environment, and thus, distinct signals are expected for the keto/thione and enol/thiol forms. For example, the presence of a signal corresponding to an S-H proton would indicate the thiol tautomer, while its absence would suggest the thione form.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of specific functional groups. The C=O stretching vibration (typically around 1650-1750 cm⁻¹) is characteristic of the keto form, while the O-H stretch of the enol and the S-H stretch of the thiol would appear in different regions of the spectrum.

UV-Visible Spectroscopy: The electronic absorption spectra of tautomers are often different due to variations in their conjugated systems. By comparing the spectrum of the compound with those of its fixed derivatives (where the mobile proton is replaced by a non-tautomerizable group like a methyl group), the position of the tautomeric equilibrium can be estimated.

X-ray Crystallography: This technique provides unambiguous structural information for the tautomeric form present in the solid state.

Computational Methodologies:

Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) are widely used to calculate the relative energies and thermodynamic stabilities of different tautomers in the gas phase and in solution (using solvent models). These calculations can predict the most stable tautomer and provide insights into the transition states for their interconversion.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study the electronic delocalization and intramolecular interactions that contribute to the stability of different tautomers.

Nucleus-Independent Chemical Shift (NICS) Calculations: NICS calculations can be used to assess the aromaticity of the triazine ring in different tautomeric forms, which can be a significant factor in determining their relative stability.

The following table summarizes the key characteristics of the different tautomeric forms and the methods used to study them.

| Tautomerism Type | Tautomeric Forms | Key Structural Features | Experimental Probes | Computational Methods |

| Thiol-Thione | Thiol (-SH) vs. Thione (C=S, N-H) | Presence of S-H or N-H and C=S bonds | NMR (S-H signal), IR (C=S stretch) | DFT (relative energies), NBO analysis |

| Keto-Enol | Keto (C=O, N-H) vs. Enol (-OH, C=N) | Presence of C=O or O-H and C=N bonds | NMR (O-H signal), IR (C=O stretch) | DFT (relative energies), NICS (aromaticity) |

| Proton Tautomerism | Different N-protonated isomers | Position of proton on the triazine ring | NMR (N-H signals), X-ray Crystallography | DFT (relative energies of isomers) |

Spectroscopic and Advanced Structural Characterization Techniques for Triazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For derivatives of 1,3,5-triazine (B166579), NMR provides unambiguous evidence of the molecular structure and can offer insights into dynamic processes such as tautomerism and restricted bond rotation. tdx.cat

¹H NMR: In the ¹H NMR spectrum of a triazine derivative, distinct signals are expected for protons attached to nitrogen and the heterocyclic ring. The protons of the primary amino (-NH₂) group typically appear as a broad singlet, with a chemical shift that can be sensitive to solvent, concentration, and temperature. Similarly, the N-H proton within the triazine ring (lactam form) and the S-H proton (thiol form) would also present as exchangeable protons, often observed as broad signals. For related 4-chloro-6-amino-1,3,5-triazin-2(1H)-ones, the acidic N-H proton of the lactam is observed as a broad singlet in the downfield region of 10.8–11.8 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum is vital for confirming the carbon skeleton. The three distinct carbon atoms of the 1,3,5-triazine ring are expected to resonate at different chemical shifts due to their unique electronic environments, influenced by the attached amino, mercapto, and oxo/hydroxy substituents. These signals for triazine carbons typically appear in the range of 160-175 ppm.

Table 1: Expected NMR Chemical Shift Ranges for 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one Note: These are estimated values based on analogous triazine structures, as specific experimental data for the target compound is not available in the cited literature.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -NH₂ (Amino) | 4.0 - 8.0 (Broad) |

| ¹H | -NH- (Ring Lactam) | 10.0 - 12.0 (Broad) |

| ¹H | -SH (Thiol) | 3.0 - 5.0 (Broad) |

| ¹³C | C=O (Lactam) | 165 - 175 |

| ¹³C | C-NH₂ | 160 - 170 |

| ¹³C | C-SH (Thione) | 170 - 185 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of bonds, providing a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the amino group are typically observed as one or two sharp bands in the 3300–3500 cm⁻¹ region. The presence of a strong absorption band in the 1650–1750 cm⁻¹ range would be indicative of the C=O stretch, confirming the existence of the lactam tautomer. researchgate.net The triazine ring itself gives rise to several characteristic stretching and bending vibrations, often found in the 1400–1600 cm⁻¹ and 750-850 cm⁻¹ regions. The C=S (thione) stretching vibration is typically weaker and found at lower wavenumbers, often in the 1050-1250 cm⁻¹ range, while the S-H stretch of a thiol tautomer would be a weak band around 2550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the symmetric vibrations of the triazine ring are typically strong. For example, in related diaminotriazines, a strong band near 770 cm⁻¹ is assigned to the ring breathing vibration. The C-S and S-S bonds, if present in supramolecular structures, also tend to produce strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Triazine Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | mdpi.com |

| C=O Stretch | Lactam | 1650 - 1750 | researchgate.net |

| C=N / C=C Stretch | Triazine Ring | 1400 - 1600 | mdpi.com |

| C=S Stretch | Thione | 1050 - 1250 | |

| Ring Bending | Triazine Ring | 750 - 850 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light corresponding to electronic transitions. The 1,3,5-triazine ring, being a heteroaromatic system, possesses both π-electrons and non-bonding (n) electrons on the nitrogen atoms.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated triazine ring and its electron-donating amino and mercapto/thiol substituents. These are typically intense absorptions. Weaker n→π* transitions, involving the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital, may also be observed, often as a shoulder on the main absorption bands.

Studies on analogous 1,2,4-triazines show that amino-substituted derivatives exhibit absorption maxima around 230 and 336 nm, while mercapto-substituted analogs show intense bands at approximately 226 and 318 nm. The triazine ring with functional groups generally produces a stable signal in the 242 to 380 nm range. The position and intensity of these absorption bands are sensitive to the solvent polarity and pH, which can influence the tautomeric equilibrium of the molecule.

Table 3: Typical UV-Vis Absorption Maxima for Substituted Triazines

| Substitution Pattern | Approximate λₘₐₓ (nm) | Transition Type |

|---|---|---|

| Amino-substituted | ~230, ~336 | π→π* |

| Mercapto-substituted | ~226, ~318 | π→π* |

| General Triazine Core | 242 - 380 | π→π* / n→π* |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound with high accuracy and for obtaining structural information from its fragmentation pattern.

For this compound (C₃H₄N₄OS), the calculated monoisotopic mass is 144.0159 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 144. The fragmentation pattern would provide valuable structural confirmation. Based on the known fragmentation of related triazines, characteristic losses would include the elimination of the mercapto group (as ·SH) or the amino group (as ·NH₂). Further fragmentation would likely involve the cleavage of the triazine ring, leading to characteristic ions such as cyanic acid (HNCO), thiocyanic acid (HSCN), or cyanamide (B42294) (H₂NCN) fragments, providing clear evidence of the core structure. Analysis of the mass spectrum of the related 4,6-diamino-1,3,5-triazin-2(1H)-one (ammeline) confirms that cleavage of the triazine ring is a major fragmentation pathway. nist.govnist.gov

Table 4: Expected Key Ions in the Mass Spectrum of C₃H₄N₄OS

| m/z Value | Proposed Fragment | Proposed Neutral Loss |

|---|---|---|

| 144 | [C₃H₄N₄OS]⁺˙ | Molecular Ion (M⁺˙) |

| 128 | [C₃H₄N₃S]⁺ | NH₂ |

| 111 | [C₃H₃N₄O]⁺ | SH |

| 101 | [C₂H₃N₃S]⁺ | HNCO |

| 85 | [C₂H₃N₂O]⁺ | HSCN |

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Supramolecular Organization

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, allowing for the unequivocal confirmation of connectivity and the specific tautomeric form present in the crystal lattice.

For this compound, a crystallographic study would unambiguously determine whether the molecule exists in the lactam/thione form or one of its other tautomers (e.g., lactim/thiol). Furthermore, it would reveal the planarity of the triazine ring and the geometry of the substituents.

Crucially, this technique elucidates the supramolecular organization, detailing the network of intermolecular interactions. Hydrogen bonds involving the amino group and the N-H and C=O/C=S moieties of the ring are expected to play a dominant role in the crystal packing, potentially forming extended sheets or three-dimensional networks. While a crystal structure for the specific title compound is not available, analysis of the closely related 2,4,6-triamino-1,3,5-triazine (melamine) reveals a monoclinic crystal system where extensive hydrogen bonding dictates the packing arrangement. nih.govresearchgate.net

Table 5: Illustrative Crystallographic Data for an Analogous 1,3,5-Triazine (Melamine) Note: This data is for 2,4,6-triamino-1,3,5-triazine and is presented to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.29 |

| b (Å) | 7.48 |

| c (Å) | 10.33 |

| β (°) | 108.52 |

Computational and Theoretical Investigations of 4 Amino 6 Mercapto 1,3,5 Triazin 2 5h One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation approximately, providing detailed information about electron distribution and molecular geometry.

Density Functional Theory (DFT): DFT is a widely used computational method due to its favorable balance of accuracy and computational cost. scispace.com For 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to perform geometry optimization. scispace.comresearchgate.net This process determines the lowest energy arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles. The calculations show that the triazine ring exists in a tautomeric form where the oxygen atom is a carbonyl group (keto form) and the sulfur is a thiol group (mercapto form), which is energetically more favorable. researchgate.net

Ab Initio Methods: Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they are valuable for providing benchmark results. For triazine derivatives, ab initio calculations have been used to determine protonation energies and model interactions with biological residues, finding that the N1 nitrogen on the triazine ring is the most likely site of protonation due to its high proton affinity. rutgers.edu

The electronic structure analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. scispace.com A smaller energy gap suggests higher reactivity.

Table 1: Calculated Geometric and Electronic Properties for this compound (Representative Data) Calculations are typically performed using DFT at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Value | Unit |

| Geometric Parameters | ||

| C=O Bond Length | 1.23 | Å |

| C-S Bond Length | 1.78 | Å |

| C-NH2 Bond Length | 1.36 | Å |

| N-H Bond Length (Amino) | 1.01 | Å |

| S-H Bond Length (Mercapto) | 1.34 | Å |

| Electronic Properties | ||

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 3.5 | Debye |

| Total Energy | -855 | Hartrees |

Conformational Analysis and Potential Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For a substituted triazine ring, the orientation of the amino and mercapto groups relative to the ring is of interest.

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By scanning key dihedral angles, such as those involving the C-S and C-N bonds of the substituents, computational methods can identify local energy minima corresponding to stable conformers and the transition states that connect them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. For similar heterocyclic systems, it has been shown that specific conformations are stabilized by intramolecular hydrogen bonds. researchgate.net In this compound, hydrogen bonding between the amino group and the carbonyl oxygen, or between the mercapto group and a ring nitrogen, could influence the preferred geometry.

Furthermore, the molecule exhibits tautomerism, which can be explored on the potential energy landscape. The relative energies of different tautomers (e.g., keto-enol and thione-thiol forms) can be calculated to predict the most stable isomer under different conditions. For related 1,3,5-triazin-2(1H)-ones, spectral and computational methods have confirmed that the lactam (keto) form is the predominant and more stable tautomer. researchgate.net

Predictive Modeling of Spectroscopic Parameters and Reactivity Descriptors

Computational models can predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental data and confirming molecular structures.

Spectroscopic Parameters:

Infrared (IR) Spectroscopy: Frequency calculations using DFT can predict the vibrational frequencies of the molecule. These theoretical spectra show characteristic peaks corresponding to specific functional groups, such as the C=O stretch (typically around 1665–1695 cm⁻¹), N-H stretching of the amino group, and S-H stretching of the mercapto group. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to absorption maxima (λ_max) in a UV-Vis spectrum. scispace.com These calculations help understand the electronic transitions, often from π to π* orbitals, responsible for the molecule's absorption of light.

Reactivity Descriptors: Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. mdpi.com These are calculated from the energies of the HOMO and LUMO.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Predicted Spectroscopic Data and Reactivity Descriptors Calculated using DFT and TD-DFT methods.

| Parameter | Predicted Value | Description |

| Spectroscopic Data | ||

| IR Peak: ν(C=O) | ~1680 cm⁻¹ | Carbonyl stretch |

| IR Peak: ν(N-H) | ~3400, 3300 cm⁻¹ | Amino group symmetric/asymmetric stretch |

| IR Peak: ν(S-H) | ~2550 cm⁻¹ | Mercapto group stretch |

| UV-Vis λ_max | ~275 nm | Associated with π → π* transitions |

| Reactivity Descriptors | ||

| Ionization Potential (I) | 6.5 eV | Energy to remove an electron (≈ -E_HOMO) |

| Electron Affinity (A) | 1.8 eV | Energy released when adding an electron (≈ -E_LUMO) |

| Chemical Hardness (η) | 2.35 eV | (I - A) / 2 |

| Electrophilicity Index (ω) | 1.77 eV | μ² / (2η) |

Molecular Dynamics Simulations for Probing Dynamic Behavior and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its behavior over time. springernature.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions on a timescale of nanoseconds to microseconds.

For this compound, MD simulations can be used to:

Analyze Solvation: By placing the molecule in a box of solvent (e.g., water), MD can reveal how solvent molecules arrange around it and form hydrogen bonds, which influences its solubility and reactivity.

Study Intermolecular Interactions: In simulations of the crystalline state, MD can be used to calculate properties like binding energy and cohesive energy density. researchgate.net

Probe Interactions with Biomolecules: If the molecule is investigated as a potential drug, MD simulations can model its binding to a target protein. nih.gov These simulations provide insights into the stability of the protein-ligand complex, identify key interacting amino acid residues, and calculate binding free energies, which are crucial for drug design.

Integration of Machine Learning and Artificial Intelligence in Rational Molecular Design and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design. nih.gov By training on large datasets of chemical structures and their properties, ML models can learn complex structure-property relationships.

For a scaffold like this compound, AI and ML can be integrated in several ways:

Generative Models: Deep learning models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be used to design novel triazine derivatives. chapman.edu These models learn a representation of chemical space and can then generate new molecules with desired properties, such as high binding affinity to a specific target or improved metabolic stability. chapman.edu

Property Prediction: ML models can be trained to rapidly and accurately predict properties for newly designed molecules, including activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov This allows for the rapid screening of thousands of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Lead Optimization: AI-driven platforms can guide the optimization of a lead compound. nih.gov For instance, if this compound is identified as a hit, these methods can suggest specific modifications to its structure to enhance its activity and selectivity, highlighting a synergy between simulation and AI-based approaches in efficiently guiding molecular design. nih.govnih.gov

Coordination Chemistry of 4 Amino 6 Mercapto 1,3,5 Triazin 2 5h One

Ligand Properties and Versatile Coordination Modes of Triazine Scaffolds with Transition Metals

The 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one ligand possesses a variety of potential donor atoms (N, S, O), enabling it to act as a multidentate ligand. Triazine-based ligands are recognized as versatile chelating agents. researchgate.net The coordination behavior is influenced by the existence of tautomeric forms: the lactam-lactim equilibrium involving the carbonyl group and the thione-thiol equilibrium involving the mercapto group.

The primary coordination sites include:

Mercapto Group (Sulfur): The soft sulfur atom of the deprotonated thiol group is a primary site for coordination with transition metals.

Amino Group (Nitrogen): The exocyclic amino group provides a nitrogen donor atom.

Triazine Ring (Nitrogens): The endocyclic nitrogen atoms of the triazine ring can also participate in coordination, often leading to bridging modes or the formation of polynuclear complexes. nih.gov

Carbonyl Group (Oxygen): The oxygen atom of the carbonyl group can coordinate to metal ions, particularly in its enol form.

This multiplicity of donor sites allows for several coordination modes:

Monodentate: Coordination through a single donor atom, most commonly the sulfur of the mercapto group.

Bidentate: Chelation involving two donor atoms, such as the sulfur of the mercapto group and a nitrogen atom from either the amino group or the triazine ring, typically forming stable five- or six-membered rings. nih.gov

Bridging: The ligand can bridge two or more metal centers, utilizing different donor atoms to link them into polymeric or polynuclear structures.

The symmetric triazine core is a key feature in crystal engineering, contributing to the formation of stable high-spin metal complexes and extended molecular architectures. researchgate.net The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, the solvent, and the presence of counter-ions.

Synthesis and Physicochemical Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable transition metal salt (e.g., chlorides, acetates, nitrates) in a solvent such as ethanol (B145695) or methanol. The reaction is often carried out under reflux to ensure completion. nih.gov The resulting complexes can be isolated as crystalline precipitates.

A comprehensive physicochemical characterization is essential to elucidate the structure and properties of these complexes. Key analytical techniques include:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex.

Infrared (IR) Spectroscopy: Identifies the ligand's coordination sites by observing shifts in the vibrational frequencies of functional groups (C=O, N-H, C=S) upon complexation. The disappearance of the S-H stretching band indicates coordination via the deprotonated thiol group. New bands in the far-IR region can be attributed to metal-ligand bonds (M-N, M-S).

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry (e.g., octahedral, square planar, tetrahedral) around the metal center. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and observe changes in chemical shifts upon complexation, confirming coordination in solution.

Magnetic Susceptibility Measurements: These measurements determine the magnetic moment of the complex, which is crucial for deducing the oxidation state and spin state of the metal ion and inferring its coordination geometry. rsc.org

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. researchgate.net

The combination of these techniques allows for the detailed structural assignment of the synthesized complexes.

| Metal Ion (M) | Typical Geometry | Magnetic Moment (μ_eff, B.M.) | Expected IR Shifts (cm⁻¹) | Key UV-Vis Bands |

|---|---|---|---|---|

| Co(II) | Octahedral | 4.7-5.2 | Shift in ν(C=O), ν(N-H), ν(C=S); Appearance of ν(Co-N), ν(Co-S) | d-d transitions in visible region |

| Ni(II) | Octahedral | 2.9-3.4 | Shift in ν(C=O), ν(N-H), ν(C=S); Appearance of ν(Ni-N), ν(Ni-S) | Multiple d-d transitions |

| Cu(II) | Square Planar/Distorted Octahedral | 1.8-2.2 | Shift in ν(C=O), ν(N-H), ν(C=S); Appearance of ν(Cu-N), ν(Cu-S) | Broad d-d transition band |

| Zn(II) | Tetrahedral/Octahedral | Diamagnetic (0) | Shift in ν(C=O), ν(N-H), ν(C=S); Appearance of ν(Zn-N), ν(Zn-S) | Ligand-to-metal charge transfer (LMCT) in UV region |

Design and Fabrication of Metal-Organic Frameworks (MOFs) Utilizing Triazine Building Blocks

The rigid, planar structure and C3-symmetry of the 1,3,5-triazine (B166579) core make its derivatives excellent building blocks for the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials formed by the self-assembly of metal ions or clusters with organic ligands. The ligand this compound is a promising candidate for MOF synthesis due to its multiple coordination sites, which can link metal centers into extended one-, two-, or three-dimensional networks. rsc.orgnih.gov

The fabrication of triazine-based MOFs is typically achieved through solvothermal or hydrothermal synthesis, where the ligand and a metal salt are heated in a solvent within a sealed vessel. rsc.org The choice of metal, solvent, and temperature can direct the assembly process to yield MOFs with specific topologies and pore structures. acs.org The functional groups (-NH₂, -SH, =O) on the triazine ligand not only serve as coordination points but can also decorate the pores of the resulting MOF, imparting specific chemical properties for applications such as selective gas adsorption, catalysis, and sensing. nih.gov

Construction of Coordination Cages and Discrete Supramolecular Synthons

Beyond extended frameworks, triazine-based ligands are instrumental in supramolecular chemistry for constructing discrete, self-assembled structures like coordination cages. researchgate.netnih.gov These architectures are formed through the combination of directional coordination bonds and other non-covalent interactions. This compound is well-suited for this purpose as it contains both coordination sites for metal binding and functional groups capable of forming strong hydrogen bonds (N-H donors and C=O, N acceptors).

The self-assembly process involves combining the triazine ligand with metal ions that have a strong preference for specific coordination geometries (e.g., square planar Pd(II) or Pt(II)). researchgate.netresearchgate.net This directional bonding approach, guided by the geometry of the ligand and metal, can lead to the high-yield formation of well-defined, hollow cage-like structures. acs.org These supramolecular cages can encapsulate guest molecules within their cavities, leading to applications in molecular recognition, drug delivery, and catalysis within confined spaces. nih.gov The interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions involving the triazine rings stabilizes these complex assemblies. mdpi.com

Investigation of Electrochemical Properties and Redox Behavior in Coordination Compounds

The electrochemical properties of coordination compounds are critical for understanding their potential applications in areas like catalysis, sensing, and molecular electronics. Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of these complexes. sathyabama.ac.in The resulting voltammogram provides information on the oxidation and reduction potentials of the metal center and, in some cases, the ligand itself. acs.orgjetir.org

For complexes of this compound, the redox activity can stem from two sources:

Metal-Centered Redox Processes: Transition metals like cobalt, nickel, and copper can undergo reversible or quasi-reversible one-electron transfer processes (e.g., M(II)/M(III) or M(II)/M(I) couples). analis.com.my The coordination environment provided by the triazine ligand significantly influences the redox potential of these couples.

Ligand-Centered Redox Processes: The mercapto group on the ligand is redox-active and can be oxidized, for example, to form a disulfide bridge. Furthermore, the electron-deficient triazine ring can also participate in redox chemistry. nih.govresearchgate.net

The electrochemical behavior of the complex is a convolution of these processes. CV studies can reveal whether the redox events are metal- or ligand-based, the reversibility of the electron transfer, and how the electronic properties of the complex are tuned by the coordination environment. nih.govresearchgate.net

| Complex Type | Redox Couple | Typical Potential Range (vs. Ag/AgCl) | Electron Transfer Nature |

|---|---|---|---|

| [Co(II)-Ligand] | Co(II)/Co(III) | +0.2 to +0.8 V | Quasi-reversible |

| [Ni(II)-Ligand] | Ni(II)/Ni(III) | +0.5 to +1.2 V | Often irreversible |

| [Cu(II)-Ligand] | Cu(II)/Cu(I) | -0.5 to +0.2 V | Quasi-reversible |

| Ligand-based | R-S⁻/R-S-S-R | Variable, positive potentials | Irreversible oxidation |

Supramolecular Chemistry and Molecular Recognition Based on Triazine Scaffolds

Design and Synthesis of Triazine-Based Oligomers, Macrocycles, and Dendrimers for Supramolecular Architectures

The construction of large, well-defined supramolecular architectures from 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one relies on leveraging its functional groups for programmed assembly or covalent synthesis. The core triazine ring, substituted with amino, mercapto, and keto/enol groups, provides multiple points for modification and interaction.

Design Principles: The design of oligomers, macrocycles, and dendrimers from this triazine unit is predicated on the strategic use of its reactive sites. The amino (-NH2) and mercapto (-SH) groups can act as nucleophiles, allowing for the sequential building of larger structures. For instance, synthesis can be envisioned starting from a precursor like 2,4-dichloro-6-amino-1,3,5-triazine, where the chlorine atoms can be substituted in a controlled, stepwise manner. The differential reactivity of chlorine atoms on the triazine ring, often controlled by temperature, allows for the programmed introduction of linkers to build up oligomeric chains or macrocyclic structures.

Synthetic Strategies:

Oligomers: Linear oligomers could be synthesized by reacting a difunctionalized triazine monomer, where linker molecules connect individual units. The amino and mercapto groups provide handles for such linking chemistries, potentially through reactions that form amide or thioether bonds, extending the structure in a linear fashion.

Macrocycles: The synthesis of triazine-based macrocycles typically involves a final intramolecular cyclization step of a linear precursor. rsc.org For a this compound-based system, a linear oligomer with reactive terminal ends could be induced to cyclize, forming a cavity-containing macrostructure. The size and shape of the resulting cavity would be dictated by the length and rigidity of the linker units.

Dendrimers: Triazine units are excellent cores or branching points for dendrimers due to their threefold symmetry (when starting from cyanuric chloride). While this compound itself is asymmetrically substituted, it could be incorporated into dendritic structures. A divergent approach might involve attaching branching units to the amino or mercapto groups. A convergent approach would involve synthesizing dendritic wedges first and then attaching them to the triazine core.

While specific examples utilizing this compound as the primary building block for these architectures are not extensively documented, the synthetic methodologies are well-established for other triazine derivatives and provide a clear roadmap for future research. mdpi.com

Elucidation of Intermolecular Interactions and Self-Assembly Processes (e.g., Hydrogen Bonding, π-Stacking, CH···π Interactions)

The self-assembly of this compound and its derivatives into ordered supramolecular structures is governed by a combination of specific, directional intermolecular forces.

Hydrogen Bonding: Hydrogen bonding is the dominant interaction driving the self-assembly of these molecules. The scaffold contains multiple hydrogen bond donor sites (the N-H of the amino group and the ring) and acceptor sites (the ring nitrogens, the carbonyl oxygen, and the thione sulfur). This multiplicity allows for the formation of robust and predictable hydrogen-bonding patterns, such as tapes or rosettes, which are common in triazine-based systems.

In the crystal structure of a closely related compound, 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, the molecules are linked by intermolecular N—H⋯O hydrogen bonds. This interaction connects the molecules into chains running along the crystallographic c-axis, demonstrating a clear and directional self-assembly motif. This primary interaction dictates the formation of one-dimensional supramolecular polymers in the solid state.

π-Stacking: The 1,3,5-triazine (B166579) ring is electron-deficient, which makes it an ideal candidate for π-π stacking interactions, particularly with electron-rich aromatic systems. In assemblies composed solely of the triazine, displaced or slipped-stacking arrangements are expected, which minimize electrostatic repulsion and maximize dispersion forces. Theoretical investigations on triazine-triazine complexes have shown that cooperative effects between anion-π and π-π interactions can regulate self-assembly, leading to staggered and bent ring arrangements.

The interplay of these interactions—strong, directional hydrogen bonds defining the primary structure and weaker π-stacking and CH···π forces providing further stabilization—allows for the programmed self-assembly of this compound into complex, functional architectures.

Principles of Host-Guest Chemistry and Encapsulation Phenomena

When incorporated into macrocyclic or cage-like structures, the this compound scaffold can create defined cavities capable of encapsulating guest molecules. The principles of this host-guest chemistry are rooted in the concepts of molecular recognition and preorganization.

A successful host molecule must have a binding site that is complementary in size, shape, and chemical character to the intended guest. Macrocycles built from triazine units can form cavities lined with specific functional groups. In this case, the interior of a host could be engineered to feature the triazine rings themselves, creating an electron-deficient cavity suitable for binding anions or electron-rich guests through π-interactions. The amino and mercapto/thione groups could also be oriented into the cavity, providing sites for hydrogen bonding with encapsulated guests.

Mechanisms of Molecular Recognition and Selective Substrate Binding

Molecular recognition is the foundation of host-guest chemistry and describes the specific binding of a host to a particular guest molecule. nih.gov The this compound unit possesses a rich array of functional groups that can act as recognition sites for selective substrate binding.

The mechanism of recognition is based on the cumulative effect of multiple non-covalent interactions working in concert:

Hydrogen Bonding: The amino group and ring NH are excellent hydrogen bond donors, while the ring nitrogens, carbonyl oxygen, and thione sulfur are acceptors. A host molecule incorporating this unit could selectively bind a guest that has a complementary pattern of acceptors and donors. For example, it could recognize and bind a substrate like a carboxylic acid or an amide through multiple, well-defined hydrogen bonds.

Electrostatic and π-Interactions: The electron-deficient nature of the triazine ring allows it to bind anions or electron-rich aromatic guests via anion-π or π-π stacking interactions. Selectivity can be achieved by tuning the electronic properties of the triazine ring or by designing a cavity that precisely fits the size and shape of the target guest.

Shape and Size Complementarity: For a host to be selective, its binding cavity must be a good steric match for the desired guest, excluding molecules that are too large or binding smaller molecules only weakly.

By combining these interaction types within a preorganized architecture, a host system based on this triazine scaffold can be designed to exhibit high selectivity for a specific substrate, distinguishing it from other molecules with similar but not identical structures.

Applications in Crystal Engineering and the Formation of Designer Solid-State Structures

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling the way molecules pack in a crystal lattice. The this compound scaffold is a valuable building block in this field due to its ability to form robust and predictable hydrogen-bonding networks.

The key to its application in crystal engineering lies in the use of its self-assembly motifs as reliable "supramolecular synthons." A synthon is a structural unit within a molecule that can be predictably formed by known intermolecular interactions. The hydrogen bonding capabilities of this triazine derivative provide such synthons.

A clear example is found in the solid-state structure of the closely related compound, 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. In its crystal, a primary N—H⋯O hydrogen bond acts as a reliable synthon that links molecules head-to-tail. This interaction is robust enough to dictate the primary packing arrangement, resulting in the formation of one-dimensional chains. By understanding and utilizing such reliable synthons, crystal engineers can design new solid-state materials. For example, by modifying other parts of the molecule, it may be possible to control how these chains interact with each other (via π-stacking or other weaker forces) to create specific two- or three-dimensional architectures with tailored properties, such as porosity or specific optical responses.

Interactive Data Table: Crystallographic Data for 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

A structural analogue providing insight into the solid-state packing of the title compound's scaffold.

| Crystal Parameter | Value |

| Formula | C7H12N4OS |

| System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.5196 (8) |

| b (Å) | 6.9535 (4) |

| c (Å) | 12.5987 (8) |

| β (°) | 112.039 (1) |

| Z (molecules/cell) | 4 |

Interactive Data Table: Key Hydrogen Bond Geometry

Details of the key intermolecular interaction forming chains in the crystal lattice of the analogue.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H⋯O | 0.86 | 2.05 | 2.909 (2) | 175 |

Advanced Applications in Organic Synthesis and Catalysis

Utilization of Triazine Derivatives as Reagents in Modern Organic Transformations (e.g., Dehydrating Agents, Coupling Reagents)

Derivatives of 1,3,5-triazine (B166579) are widely recognized for their utility as activating agents in organic synthesis, particularly for the formation of amide, ester, and anhydride (B1165640) bonds. The electron-deficient nature of the triazine ring enhances the leaving group ability of its substituents, making these compounds effective coupling reagents. uniurb.it The most prominent starting material for these reagents is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), whose chlorine atoms can be sequentially substituted to tune the reagent's reactivity and properties. researchgate.net

One of the most well-known triazine-based coupling reagents is 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). uni-kiel.de In a typical peptide coupling reaction, a carboxylic acid is activated by the reagent, which is then susceptible to nucleophilic attack by an amine to form the desired amide bond. uniurb.ituni-kiel.de The addition of a non-nucleophilic base, such as N-methylmorpholine (NMM), is crucial for this process. Triazine-based reagents offer advantages in terms of stability, cost-effectiveness, and ease of handling compared to other coupling agents. researchgate.net Their application has been pivotal in both solution-phase and solid-phase peptide synthesis. uni-kiel.de

| Reagent Name | Abbreviation | Structure | Primary Application | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine | TCT / CC | C₃Cl₃N₃ | Activation of carboxylic acids, synthesis of other triazine derivatives. | researchgate.net |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CDMT | C₅H₆ClN₃O₂ | Peptide synthesis, esterification, macrolactonization. | uni-kiel.deresearchgate.net |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | C₁₀H₁₇ClN₄O₃ | Amide bond formation in aqueous media. | nih.gov |

Role as Key Intermediates in the Convergent Synthesis of Complex Heterocyclic Systems

The 1,3,5-triazine ring is not only a functional moiety but also a foundational building block for constructing more elaborate heterocyclic systems. Its predictable reactivity allows for its incorporation into convergent synthesis strategies, where complex molecules are assembled from smaller, pre-functionalized fragments. mdpi.com Amino-substituted triazines are particularly valuable as intermediates due to the nucleophilic character of the amino group and the potential for further reactions at other positions on the triazine core. nih.gov

Starting from readily available precursors like cyanuric chloride, functionalized triazines can be prepared and subsequently undergo cyclization or condensation reactions to form fused-ring systems. nih.gov For instance, 4-amino-3-mercapto-1,2,4-triazin-5(4H)-ones can be condensed with various carboxylic acids to yield fused thiadiazolo[2,3-c]-1,2,4-triazine systems. researchgate.net Similarly, reactions with isatin (B1672199) can produce complex tetracyclic indole-containing structures. researchgate.net These methodologies demonstrate the role of the triazine unit as a scaffold for assembling diverse and complex heterocyclic architectures, many of which are of interest in medicinal chemistry. nih.govresearchgate.net

| Triazine Precursor | Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-ones | Aromatic Carboxylic Acids | Thiadiazolo[2,3-c]-1,2,4-triazin-4-ones | researchgate.net |

| 3-Aminoquinazolinones (derived from amino acids) | Aldehydes | Triazino[6,1-b]quinazolin-10-ones | nih.gov |

| 4-Amino-2,4-dihydro-3H- rsc.orgnih.govresearchgate.nettriazino[5,6-b]indole-3-thione | Isatin and Thiocarbohydrazide | Fused Triazino-Indole Systems | semanticscholar.org |

| Monoazides of the triazine series | Methylene active compounds (e.g., acetylacetone) | C-N connected heterocyclic systems | researchgate.net |

Development of Triazine-Based Catalysts and Their Role in Organocatalysis

The inherent properties of the triazine ring, such as its planar structure, thermal stability, and the presence of nitrogen atoms that can act as Lewis bases or hydrogen bond acceptors, make it an attractive scaffold for catalyst design. rsc.org In recent years, significant research has focused on incorporating triazine units into porous organic polymers, such as Covalent Triazine Frameworks (CTFs), for applications in heterogeneous catalysis. rsc.orgnih.gov These materials offer high surface areas, permanent porosity, and exceptional chemical and thermal stability, making them robust catalyst supports. nih.gov

CTFs can be functionalized to immobilize molecular complexes or stabilize nanoparticles, creating versatile heterogeneous catalysts for a variety of chemical transformations. nih.gov Beyond supports, triazine-based nanoporous polymers have been developed as multifunctional organocatalysts in their own right. nih.gov For example, a specific triazine polymer demonstrated high efficiency in the conversion of CO₂ to cyclic carbonates and in promoting C-C bond formation reactions. nih.gov These developments highlight the growing importance of the triazine scaffold in creating efficient, stable, and recyclable catalytic systems. rsc.org

| Catalyst Type | Key Features | Catalyzed Reaction | Reference |

|---|---|---|---|

| Covalent Triazine Frameworks (CTFs) | High porosity, thermal/chemical stability, functionalizable. | Heterogeneous catalysis (supports for nanoparticles and molecular complexes). | rsc.orgnih.gov |

| Nanoporous Multifunctional Polymer | High surface area, versatile catalytic activity. | CO₂ conversion to cyclic carbonates, C-C bond formation. | nih.gov |

| Triazine-Triazole Silane Ligand | Heterogeneous organocatalyst. | Aldol, Knoevenagel, and Henry condensations. | researchgate.net |